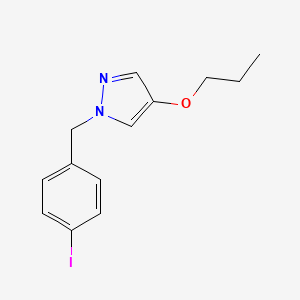

1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole

Description

Historical Context and Development

The synthesis of iodinated pyrazoles emerged as a critical area of research in the late 20th century, driven by the demand for halogenated intermediates in cross-coupling reactions. While Ludwig Knorr’s pioneering work on pyrazoles dates to 1883, the specific development of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole aligns with advancements in regioselective iodination and functionalization techniques reported in the early 2000s. The compound’s CAS registry (2004573-97-9) reflects its formal identification in the 2000s, coinciding with broader interest in iodopyrazoles for applications in medicinal chemistry and materials science.

Key milestones include:

- Iodination Methodologies : Innovations in electrophilic iodination using iodine monochloride or N-iodosuccinimide enabled precise substitution at the pyrazole ring’s C4 position.

- Functional Group Compatibility : The integration of propoxy and benzyl groups demonstrated stability under diverse reaction conditions, facilitating its use in multistep syntheses.

Classification within Pyrazole Derivatives

This compound belongs to the following subclasses:

Compared to simpler pyrazoles (e.g., 1H-pyrazole), this derivative’s iodobenzyl and propoxy groups enable unique reactivity profiles, such as participation in Suzuki-Miyaura couplings and nucleophilic substitutions.

Significance in Organic Chemistry Research

The compound’s structural features underpin its utility in:

- Medicinal Chemistry : Serves as a precursor for anticancer and antimicrobial agents due to the iodine atom’s role in targeting biological macromolecules.

- Materials Science : The iodobenzyl group facilitates the synthesis of conductive polymers and metal-organic frameworks (MOFs).

- Methodology Development : Used to study regioselectivity in palladium-catalyzed cross-couplings, advancing synthetic protocols for heterocycles.

Recent studies highlight its role in synthesizing kinase inhibitors and radiopharmaceuticals, leveraging the iodine atom for isotopic labeling.

Molecular Identity and Nomenclature

The compound’s systematic identity is defined as follows:

Structural Analysis :

- The pyrazole ring’s N1 is substituted with a 4-iodobenzyl group, while the C4 position bears a propoxy chain.

- The iodine atom at the benzene ring’s para position enhances electrophilicity, enabling aryl-halogen bond cleavage in cross-couplings.

Properties

IUPAC Name |

1-[(4-iodophenyl)methyl]-4-propoxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IN2O/c1-2-7-17-13-8-15-16(10-13)9-11-3-5-12(14)6-4-11/h3-6,8,10H,2,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQOWCOHMXKQOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1)CC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Addition of Propoxy Substituent

The propoxy group can be added via a CuI-catalyzed coupling reaction, similar to the method described for the synthesis of 4-alkoxy-1H-pyrazoles. This involves reacting the iodopyrazole derivative with an excess of propanol in the presence of CuI and a ligand under microwave irradiation.

Data and Research Findings

| Compound | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 1-Benzyl-4-iodo-1H-pyrazole | 50877-42-4 | C10H9IN2 | 284.1 |

| 4-Iodopyrazole | - | C3H3IN2 | 220.0 |

Table 1: Relevant Compounds and Their Properties

| Reaction Conditions | Yield | Purity |

|---|---|---|

| Tetrabutylammonium bromide; Potassium hydroxide at 20°C for 48 h | 79% | 97% (GC) |

| CuI, Potassium t-butoxide, Excess alcohol, 130°C for 1 h under microwave irradiation | Varies | High |

Table 2: Reaction Conditions and Outcomes for Related Compounds

The synthesis of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole is a complex process that likely involves multiple steps, including the formation of the pyrazole core, introduction of the iodobenzyl group, and addition of the propoxy substituent. While specific methods for this compound are not well-documented, strategies can be inferred from related chemical reactions. Further research and experimentation are necessary to optimize the synthesis conditions and improve yields.

Chemical Reactions Analysis

1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The iodobenzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form deiodinated products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Scientific Research Applications

Pharmaceutical Development

1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole serves as a critical intermediate in synthesizing novel pharmaceuticals. Its derivatives have been investigated for their potential in treating neurological disorders, cancer, and inflammation.

Key Findings:

- Anti-cancer Activity: Research indicates that pyrazole derivatives exhibit significant anti-cancer properties. For instance, certain derivatives have shown effectiveness against various cancer cell lines, including leukemia and lung cancer .

- Anti-inflammatory Properties: Compounds synthesized from pyrazoles have been tested for anti-inflammatory activity, with some showing comparable efficacy to established drugs like diclofenac sodium .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals. It has been identified as a potent fungicide and insecticide, contributing to crop protection.

Applications:

- Fungicides: The compound has demonstrated effectiveness in inhibiting fungal growth, making it suitable for developing agricultural fungicides.

- Insecticides: Its insecticidal properties can help protect crops from pest damage, enhancing agricultural productivity .

Material Science

The compound also finds applications in material science, particularly in developing advanced materials. Its unique chemical structure allows for the creation of innovative polymers and coatings with enhanced properties.

Innovations:

- Polymer Development: Research has focused on utilizing pyrazole derivatives to

Mechanism of Action

The mechanism of action of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Core Structural Differences

Key Observations :

- Pyrazole vs. Piperidine/Indazole : The pyrazole core (two adjacent nitrogen atoms) imparts aromaticity and distinct electronic properties compared to piperidine (saturated amine ring) or indazole (fused bicyclic system) .

- Substituent Effects : The bulky 4-iodo-benzyl group in the target compound increases steric hindrance compared to smaller substituents like methyl or unsubstituted benzyl groups .

Physicochemical Properties

Biological Activity

Overview

1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, characterized by the presence of an iodobenzyl group and a propoxy substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by various research findings, case studies, and data tables.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to alter cellular signaling pathways and metabolic processes, although the precise mechanisms remain under investigation.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, this compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| 4-Ethoxypyrazole | Pseudomonas aeruginosa | 20 |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented. For example, derivatives similar to this compound have shown promising results in reducing inflammatory markers such as TNF-α and IL-6 in vitro. In a study comparing several pyrazole derivatives, it was found that certain compounds exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM .

Table 2: Anti-inflammatory Activity of Selected Pyrazoles

| Compound | TNF-α Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | 76 | 10 |

| Phenylbutazone | 85 | 10 |

| Indomethacin | 76 | 1 |

Anticancer Activity

Emerging research suggests that pyrazole derivatives may possess anticancer properties. For instance, compounds with structural similarities to this compound have been evaluated for their ability to inhibit cancer cell proliferation. A notable study reported that certain pyrazoles exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong cytotoxic activity .

Case Study: Anticancer Efficacy

In a study assessing the anticancer activity of a series of pyrazoles, one derivative demonstrated an IC50 value of approximately 15 nM against the EGFR-positive HCC827 cell line. This highlights the potential for developing new anticancer agents based on the pyrazole scaffold .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(4-iodo-benzyl)-4-propoxy-1H-pyrazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diones under reflux conditions. For example, refluxing with phenylhydrazine in ethanol/acetic acid (7:3 v/v) at 80–90°C for 6–8 hours, followed by purification via silica gel chromatography or recrystallization from methanol . Optimization can include adjusting stoichiometry, solvent polarity (e.g., switching from ethanol to xylene for higher boiling points), or using catalysts like chloranil to enhance cyclization efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., benzyl and propoxy groups). Aromatic protons appear as multiplets in δ 7.0–8.0 ppm, while propoxy methyl groups resonate as triplets near δ 1.0 ppm .

- X-ray crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., pyrazole vs. benzyl groups) using programs like SHELXL . For hygroscopic samples, mount crystals under inert oil to prevent decomposition .

- Mass spectrometry : Confirm molecular weight via ESI-MS, observing the [M+H] peak .

Q. How can intermediates in the synthesis of this compound be stabilized, particularly those sensitive to moisture or oxidation?

- Methodological Answer : Store intermediates like iodobenzyl precursors under nitrogen or argon at –20°C. Use anhydrous solvents (e.g., THF, DMF) and Schlenk techniques for moisture-sensitive steps. Add antioxidants like BHT (0.1% w/w) to prevent iodine loss via radical pathways .

Advanced Research Questions

Q. How can contradictions between computational modeling and experimental data (e.g., bond lengths, angles) be resolved during structural analysis?

- Methodological Answer :

- DFT calculations : Compare optimized geometries (B3LYP/6-311G**) with X-ray data. Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects or solvent interactions .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonds, π-stacking) to explain deviations in dihedral angles .

- Dynamic NMR : Probe conformational flexibility in solution if solid-state data (e.g., from XRD) suggests rigid structures .

Q. What strategies are effective for improving the bioavailability of pyrazole derivatives like this compound in pharmacological studies?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked propoxy chains) to enhance membrane permeability .

- Co-crystallization : Use co-formers like succinic acid to improve solubility without altering bioactivity .

- Metabolic profiling : Conduct microsomal assays (e.g., liver S9 fractions) to identify metabolic hotspots (e.g., iodine substitution sites prone to dehalogenation) .

Q. How can regioselectivity challenges in pyrazole functionalization (e.g., iodination vs. propoxylation) be addressed?

- Methodological Answer :

- Directing groups : Install temporary protecting groups (e.g., Boc on nitrogen) to steer iodination to the 4-position of the benzyl ring .

- Microwave-assisted synthesis : Reduce side reactions by shortening reaction times (e.g., 30 minutes vs. 7 hours under conventional heating) .

- Competitive kinetic studies : Use -NMR to monitor intermediate formation rates and adjust reagent ratios accordingly .

Methodological Challenges and Solutions

Q. What are common pitfalls in interpreting IR spectra of pyrazole derivatives, and how can they be mitigated?

- Answer : Overlap between C–N (1650–1600 cm) and aromatic C=C stretches (1600–1450 cm) can obscure functional group identification. Use deuterated solvents (e.g., DMSO-d) for sharper peaks, and compare with computed IR spectra (e.g., via Gaussian) to assign vibrations accurately .

Q. How can researchers reconcile discrepancies between biological activity data and computational docking results?

- Answer :

- WaterMap analysis : Identify hydrophobic pockets in protein binding sites that are omitted in static docking models .

- Alchemical free energy calculations : Quantify binding affinity differences caused by minor structural variations (e.g., propoxy chain length) .

- In vitro validation : Use SPR (surface plasmon resonance) to measure real-time binding kinetics and compare with docking scores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.